N-Palmitoyltryptamine

Neuroprotection Dopaminergic neurons Parkinson's disease models

N-Palmitoyltryptamine (CAS 21469-15-8; synonym N-hexadecanoyltryptamine; molecular formula C₂₆H₄₂N₂O; MW 398.6 g/mol) is a fatty acid amide of tryptamine in which palmitic acid (C16:0) is linked via an amide bond to the primary amine of tryptamine. It belongs to the N-acyl tryptamine class, a group of endocannabinoid-like lipid mediators biosynthesized by the gut microbiota from tryptophan-derived tryptamine and bioavailable dietary fatty acids.

Molecular Formula C26H42N2O
Molecular Weight 398.6 g/mol
CAS No. 21469-15-8
Cat. No. B12058755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyltryptamine
CAS21469-15-8
Molecular FormulaC26H42N2O
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29)
InChIKeyYZWBXGMMZOEBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoyltryptamine (CAS 21469-15-8): Baseline Identity and Core Characteristics for Informed Procurement


N-Palmitoyltryptamine (CAS 21469-15-8; synonym N-hexadecanoyltryptamine; molecular formula C₂₆H₄₂N₂O; MW 398.6 g/mol) is a fatty acid amide of tryptamine in which palmitic acid (C16:0) is linked via an amide bond to the primary amine of tryptamine. It belongs to the N-acyl tryptamine class, a group of endocannabinoid-like lipid mediators biosynthesized by the gut microbiota from tryptophan-derived tryptamine and bioavailable dietary fatty acids [1]. The compound was first identified as a natural product in seeds of Annonaceae plants (Annona reticulata, Rollinia mucosa) via GC-MS [2] and has subsequently been detected, though not quantified, in alcoholic beverages and fruits [3]. It is classified structurally as a 3-alkylindole and is an extremely weak base (predicted pKa ~ -0.25 for the basic center) with high lipophilicity (predicted logP 7.83) [3].

Why Generic Substitution of N-Palmitoyltryptamine with Other N-Acyl Tryptamines Compromises Experimental Reproducibility


N-Acyl tryptamines are not functionally interchangeable: the length of the fatty acyl chain is a critical determinant of biological activity profile in primary neuronal systems [1]. In the amide series, shortening the chain from C16 (palmitoyl) to C12 (lauroyl) increases both neuroprotective potency by 14.4% and neuritogenic activity by 12.8%, while lengthening to C19 (nonadecanoyl) reduces neurite outgrowth to sub-control levels (92.8%) [1]. The C16 chain occupies an intermediate activity band where neuroprotection remains significant (p<0.001) but neuritogenesis loses statistical significance, a profile that is lost upon substitution with any other chain length tested [1]. Furthermore, predicted logP increases by approximately 0.5 units per two additional methylene groups across the homologous series [2], directly impacting solubility, formulation requirements, and membrane partitioning in cell-based assays. Substituting without accounting for these quantifiable chain-length dependencies introduces uncontrolled variables into experimental design and undermines cross-study comparability.

N-Palmitoyltryptamine (21469-15-8): Quantified Differential Evidence vs. Closest N-Acyl Tryptamine Analogs


Neuroprotective Potency on Primary Dopaminergic Neurons: Chain-Length-Dependent SAR with C16 (Palmitoyl) vs. C12, C14, and C19 Analogs

In a direct head-to-head comparison within the same study and assay system, N-palmitoyltryptamine (compound 1f, C16 chain) was compared against three homologous N-acyl tryptamines (1c: C12 lauroyl; 1e: C14 myristoyl; 1g: C19 nonadecanoyl) and untreated controls for neuroprotective activity on primary rat mesencephalic dopaminergic neurons. All compounds were tested at the optimal concentration of 10 nM over 8 days in culture. N-palmitoyltryptamine (1f) produced a TH+ neuron survival rate of 147.4 ± 7.0% of untreated control (p<0.001), which is 14.4% lower than the most potent analog 1c (C12: 168.6 ± 11.5%, p<0.001), 1.7% lower than 1e (C14: 149.9 ± 11.4%, p<0.001), and 1.4% higher than 1g (C19: 145.4 ± 10.0%, p<0.001). The C16 compound thus retains strong and statistically robust neuroprotective activity but is demonstrably sub-maximal compared to the C12 (lauroyl) analog within this structural series [1].

Neuroprotection Dopaminergic neurons Parkinson's disease models Structure-activity relationship

Neuritogenic Activity Divergence on Primary Dopaminergic Neurons: C16 Chain Fails to Induce Significant Neurite Outgrowth While C12 Achieves Robust Activity

In the same direct comparative study, neuritogenic activity (total neurite length per TH+ neuron) was quantified in parallel with neuroprotection. N-palmitoyltryptamine (1f) produced a neurite length of 108.0 ± 3.6% of untreated control at 10 nM, which did not reach statistical significance (p>0.05). This contrasts sharply with the C12 analog 1c (N-lauroyltryptamine), which induced a statistically significant 121.8 ± 2.0% neurite length (p<0.001). The C14 analog 1e (110.0 ± 5.3%) was likewise non-significant, while the C19 analog 1g fell below control levels at 92.8 ± 8.7%. The C16 compound thus occupies a narrow activity window: it provides significant neuroprotection but lacks significant neuritogenic activity, unlike the C12 analog which delivers both activities simultaneously [1].

Neuritogenesis Dopaminergic neurons Neuronal sprouting Structure-activity relationship

Predicted Physicochemical Property Differentiation: logP, Aqueous Solubility, and Drug-Likeness Profile vs. Closest Homologs (C18 Stearoyl and C14 Myristoyl Analogs)

Predicted physicochemical properties establish quantifiable differentiation across the N-acyl tryptamine homologous series. N-Palmitoyltryptamine (C16) has a predicted logP of 7.83 (ALOGPS) and a calculated aqueous solubility of 4.9 × 10⁻⁵ g/L (logS -6.9), with a topological polar surface area (TPSA) of 44.89 Ų [1]. By established methylene-group additivity (approximately +0.5 logP units per –CH₂–), the immediate longer homolog N-stearoyltryptamine (C18) is predicted to have logP ~8.83 and correspondingly lower aqueous solubility. The compound fails the Rule of Five (MW 398.6 > 500 threshold? No; but bioavailability predicted 'No' due to high logP and low solubility) and has 17 rotatable bonds, indicating high conformational flexibility [1]. The predicted pKa of the strongest basic center is -0.25, confirming the compound is essentially neutral under physiological conditions, differentiating it from 5-hydroxy-substituted analogs (e.g., N-palmitoyl serotonin) which possess an additional ionizable phenolic group [1]. These predicted data, while derived from in silico models rather than direct experimental measurement, allow procurement decisions based on expected handling requirements (low aqueous solubility necessitates DMSO or organic co-solvent stock solutions) and membrane partitioning behavior.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Natural Occurrence in Food Sources: Validated Detectability in Annonaceae Plants and Fermented Products as a Potential Dietary Biomarker vs. Purely Synthetic Analogs

N-Palmitoyltryptamine has been identified by GC-MS as a naturally occurring constituent of Annona reticulata (custard apple) and Rollinia mucosa (biriba) seeds [1], and has been detected in alcoholic beverages and fruits [2]. This natural occurrence profile differentiates it from purely synthetic N-acyl tryptamine analogs (e.g., N-nonadecanoyltryptamine or N-pentacosanoyltryptamine), which have not been reported in dietary sources at detectable levels. The presence in fermented beverages also implicates microbial biosynthetic pathways consistent with the recent identification of N-acyl tryptamines as gut microbiota-derived metabolites [3]. The compound has been registered in FooDB as a potential food consumption biomarker, though quantification data in food matrices remain absent [2].

Natural product Dietary biomarker Food metabolomics Annonaceae

Synthetic Accessibility via Room-Temperature T3P-Mediated Acylation: Operational Advantages Over High-Temperature Alternative Protocols for N-Acyl Tryptamine Library Production

A 2024 protocol demonstrated that N-acyl tryptamines including N-palmitoyltryptamine can be synthesized at room temperature using propylphosphonic anhydride (T3P) as the coupling reagent, without inert atmosphere and using limited non-halogenated solvents [1]. This contrasts with earlier reported methods requiring temperatures of approximately 200°C with complex reaction mixtures, difficult purification, and incompatibility with thermolabile substrates [1]. While the 2024 paper primarily reports the methodology and characterizes substituted N-palmitoyl tryptamine derivatives (5-hydroxy, 5-methyl, 5-fluoro, 5-chloro), the general procedure is directly applicable to the unsubstituted parent compound N-palmitoyltryptamine. The commercial availability of N-palmitoyltryptamine at 95% minimum purity further supports procurement for use as a reference standard in synthetic method validation.

Green chemistry N-acyl tryptamine synthesis T3P coupling Sustainable methodology

N-Palmitoyltryptamine (21469-15-8): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Parkinson's Disease Neuroprotection Research: Dopaminergic Neuron Survival Assays Requiring Pure Neuroprotection Without Confounding Neuritogenesis

In primary mesencephalic culture models of Parkinson's disease, N-palmitoyltryptamine (1f) at 10 nM delivers a statistically significant 47.4% increase in TH+ dopaminergic neuron survival (147.4 ± 7.0% of control, p<0.001) without inducing significant neurite outgrowth (108.0 ± 3.6%, n.s.) [1]. This functional selectivity profile contrasts with the C12 analog (N-lauroyltryptamine), which simultaneously increases both neuroprotection and neuritogenesis. Researchers seeking to dissect neuroprotective mechanisms independently of neurite sprouting—for instance, when evaluating antioxidant-dependent vs. neuritogenic pathways—should procure the C16 compound specifically. The compound has been validated in the same experimental system used to characterize other neurotrophin mimetics, providing direct methodological compatibility [1].

Dietary Biomarker Discovery and Food Metabolomics: Authentic Analytical Standard for LC-MS/MS or GC-MS Method Development

N-Palmitoyltryptamine has been detected in Annona reticulata seeds, Rollinia mucosa seeds, alcoholic beverages, and fruits, establishing its relevance as a naturally occurring dietary metabolite [2][3]. Its CAS registry (21469-15-8) and availability at 95% minimum purity from commercial vendors make it suitable as an authentic reference standard for developing and validating quantitative analytical methods in food metabolomics. For biomarker discovery programs tracking dietary exposure to Annonaceae fruits or fermented products, N-palmitoyltryptamine provides a naturally validated target analyte, unlike longer-chain synthetic analogs (e.g., N-pentacosanoyltryptamine) that lack documented dietary occurrence [2].

Gut Microbiota-Endocannabinoidome Axis Research: N-Acyl Tryptamine Lipid Mediator with Defined Chain-Length Biological Activity

N-Acyl tryptamines have been recognized as gut microbiota-derived endocannabinoid-like lipid mediators that compete for molecular targets within the endocannabinoidome [4]. N-Palmitoyltryptamine (C16) is structurally positioned as the endogenous palmitic acid amide of tryptamine, biosynthesized from microbiota-derived tryptamine and dietary palmitic acid [4]. Its well-characterized neurotrophic activity profile on primary dopaminergic neurons [1] provides a defined biological readout for studying gut-brain axis signaling mechanisms. Researchers investigating how microbiota-derived N-acyl tryptamines influence central nervous system function can employ N-palmitoyltryptamine as a chemically defined, commercially available mediator with known potency and selectivity characteristics, rather than relying on undefined natural extracts.

Synthetic Chemistry: N-Acyl Tryptamine Library Construction and Green Chemistry Method Validation

The T3P-assisted room-temperature acylation protocol reported by Villano et al. (2024) provides a sustainable synthetic route for N-acyl tryptamines, compatible with the preparation of N-palmitoyltryptamine [4]. The commercial availability of the compound at 95% purity enables its use as a reference standard for validating in-house synthetic batches using this green chemistry methodology. For laboratories building N-acyl tryptamine libraries with varying chain lengths for SAR studies, procuring the C16 compound as a characterized reference material supports analytical method development (HPLC purity, NMR identity confirmation, high-resolution mass spectrometry) and serves as a benchmark for comparing yields and purities across chain-length variants synthesized via the T3P protocol [4].

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